CP-394531

Catalog No.
S524297
CAS No.
305822-63-3
M.F
C23H23ClO2
M. Wt
366.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-394531

CAS Number

305822-63-3

Product Name

CP-394531

IUPAC Name

(2R,4aS,10aR)-4a-benzyl-2-(2-chloroethynyl)-1,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol

Molecular Formula

C23H23ClO2

Molecular Weight

366.9 g/mol

InChI

InChI=1S/C23H23ClO2/c24-13-12-22(26)10-11-23(15-17-4-2-1-3-5-17)19(16-22)7-6-18-14-20(25)8-9-21(18)23/h1-5,8-9,14,19,25-26H,6-7,10-11,15-16H2/t19-,22+,23+/m1/s1

InChI Key

CNOAOQSZNOTZLQ-OIBXWCBGSA-N

SMILES

C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

4a-benzyl-2-chloroethynyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol, CP 394531, CP-394531, CP394531

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C3(C1CC(CC3)(C#CCl)O)CC4=CC=CC=C4

Isomeric SMILES

C1CC2=C(C=CC(=C2)O)[C@]3([C@H]1C[C@](CC3)(C#CCl)O)CC4=CC=CC=C4

Description

The exact mass of the compound 2,7-Phenanthrenediol, 2-(chloroethynyl)-1,2,3,4,4a,9,10,10a-octahydro-4a-(phenylmethyl)-, (2R,4aS,10aR)- is 366.13866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-394531 is a synthetic compound with the Chemical Abstracts Service number 305822-63-3. It is recognized as a potent agonist of the glucocorticoid receptor, which plays a crucial role in regulating various physiological processes, including inflammation and metabolism. The compound exhibits steroid-like anti-inflammatory properties and has been studied for its potential applications in treating conditions associated with glucocorticoid resistance and obesity-related disorders .

Involving CP-394531 primarily focus on its interaction with the glucocorticoid receptor. As an agonist, it binds to the receptor, triggering a cascade of intracellular signaling pathways that lead to anti-inflammatory effects. The specific reaction can be summarized as follows:

CP 394531+Glucocorticoid ReceptorActivated Glucocorticoid Receptor Complex\text{CP 394531}+\text{Glucocorticoid Receptor}\rightarrow \text{Activated Glucocorticoid Receptor Complex}

This complex then influences gene expression related to inflammation and metabolism, demonstrating the compound's biological activity .

CP-394531 has shown significant biological activity in various studies. Its role as a glucocorticoid receptor agonist allows it to exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Additionally, it has been associated with anti-obesity activities, potentially influencing metabolic pathways that regulate fat storage and energy expenditure . The compound's ability to modulate immune responses further underscores its therapeutic potential.

The synthesis of CP-394531 involves several steps typical of organic synthesis methods used for creating glucocorticoid receptor agonists. While specific synthetic routes are proprietary or not widely published, general approaches may include:

  • Starting Materials: Selection of appropriate steroidal precursors.
  • Functionalization: Introduction of functional groups to enhance receptor binding affinity.
  • Purification: Techniques such as chromatography to isolate the desired product.

These methods ensure that the final compound possesses the necessary structural features for biological activity .

Due to its pharmacological properties, CP-394531 has potential applications in:

  • Anti-inflammatory Treatments: As a glucocorticoid receptor agonist, it may be used in therapies for chronic inflammatory conditions such as arthritis.
  • Obesity Management: Its anti-obesity activity suggests possible use in weight management strategies.
  • Endocrine Disorders: The compound may help manage conditions related to glucocorticoid resistance, often seen in metabolic syndromes .

Interaction studies of CP-394531 focus on its binding affinity and efficacy at the glucocorticoid receptor compared to other known agonists. These studies typically employ techniques such as radiolabeled ligand binding assays and reporter gene assays to evaluate:

  • Binding Affinity: How strongly CP-394531 binds to the glucocorticoid receptor.
  • Efficacy: The extent to which it activates downstream signaling pathways.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound in clinical settings .

Several compounds share structural or functional similarities with CP-394531, particularly within the class of glucocorticoid receptor agonists. A comparison highlights CP-394531's unique properties:

Compound NameTypeBiological ActivityUnique Features
DexamethasoneSynthetic GlucocorticoidStrong anti-inflammatory effectsLong half-life
PrednisoloneSynthetic GlucocorticoidAnti-inflammatory and immunosuppressiveLess potent than CP-394531
MifepristoneAntiprogestinGlucocorticoid antagonistUnique role in reproductive health

CP-394531 stands out due to its selective action on the glucocorticoid receptor with potential dual benefits for inflammation and obesity management .

Rational Design Strategy Using 3D Pharmacophore Modeling

The discovery of CP-394531 emerged from a sophisticated computer-assisted drug design approach that specifically targeted the glucocorticoid receptor [1]. The rational design strategy employed 3D pharmacophore modeling as a fundamental tool to create nonsteroidal templates for the glucocorticoid receptor that incorporated an element of pseudo-C2 symmetry [1]. This approach represented a significant departure from traditional steroidal glucocorticoid receptor ligands.

The pharmacophore modeling process utilized advanced computational techniques to map the three-dimensional binding requirements of the glucocorticoid receptor [2]. These models provide an accurate and minimal tridimensional abstraction of intermolecular interactions between chemical structures, typically derived from ligand-target complexes or target structures [2]. The modeling approach identified key pharmacophoric features necessary for binding affinity and selectivity, including hydrogen bond donor and acceptor sites, hydrophobic regions, and aromatic interaction zones.

The design process incorporated both static and dynamic pharmacophore considerations. Static pharmacophores were built upon crystallographic structures, while dynamic pharmacophores utilized molecular dynamics simulations to account for the flexible nature of both ligands and the target protein [2]. This dual approach ensured that the designed compounds would maintain binding affinity across different conformational states of the receptor.

The 3D pharmacophore modeling revealed critical binding features that were subsequently translated into the chemical structure of CP-394531. The phenanthrene-2,7-diol core structure with molecular formula C23H23ClO2 and molecular weight of 366.9 g/mol was identified as optimal for glucocorticoid receptor binding [3] [4]. The compound's systematic name, (2R,4aS,10aR)-4a-benzyl-2-(chloroethynyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2,7-diol, reflects the precise stereochemical requirements determined through the modeling process [4].

Computer-Assisted Template Optimization

The computer-assisted optimization process for CP-394531 involved iterative refinement of the initial pharmacophore design [1]. The pseudo-C2 symmetry element incorporated into the template design proved particularly valuable, as it allowed for rapid improvements in glucocorticoid receptor activity through systematic structural modifications [1].

Interestingly, the optimization process revealed an unexpected stereochemical preference. The enantiomer of the initial design (1Ra) showed the desired ligand binding to the glucocorticoid receptor, rather than the originally designed molecule (1S) [1]. This discovery highlights the importance of comprehensive stereochemical evaluation in computer-assisted drug design and demonstrates how computational predictions must be validated through empirical testing.

The template optimization utilized Structure-Activity Relationship studies to systematically evaluate different substituent patterns on the phenanthrene core. The optimization process examined various functional groups at different positions, ultimately identifying the optimal combination of benzyl and chloroethynyl substituents that conferred both high binding affinity and selectivity for the glucocorticoid receptor [5].

The computer-assisted approach incorporated multiple computational methods, including molecular docking studies, free energy perturbation calculations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions [6]. These methods collectively guided the optimization process toward compounds with improved pharmaceutical properties while maintaining target selectivity.

High-throughput screening methodologies were integrated with the computational design process. Large compound libraries were virtually screened using the refined pharmacophore models, enabling the identification of promising structural modifications [6]. This approach significantly accelerated the optimization timeline compared to traditional medicinal chemistry approaches.

Key Synthetic Pathways and Reaction Mechanisms

The synthesis of CP-394531 requires sophisticated organic synthetic methodology to construct the complex phenanthrene-based architecture with precise stereochemical control. While specific synthetic details for CP-394531 are proprietary, the general synthetic approaches for related phenanthrene derivatives provide insight into the likely methodologies employed.

The construction of phenanthrene derivatives typically employs classical synthetic methods including Haworth synthesis, Bardhan-Sengupta synthesis, and Pschorr synthesis [7] [8]. The Haworth synthesis involves Friedel-Crafts acylation reactions followed by cyclization and reduction steps. The Bardhan-Sengupta approach utilizes Grignard reagent chemistry for ring construction, while the Pschorr synthesis employs diazotization and cyclization reactions [7].

Modern synthetic approaches for phenanthrene derivatives have incorporated palladium-catalyzed cross-coupling reactions, which offer improved regioselectivity and milder reaction conditions [9]. These methods typically involve coupling of appropriately substituted aryl halides with boronic acids or other organometallic reagents, followed by cyclization reactions to form the fused ring system.

The introduction of the chloroethynyl substituent in CP-394531 likely involves acetylide chemistry. Standard methods for introducing acetylenic groups include alkylation of terminal acetylides with appropriate electrophiles or coupling reactions using palladium catalysis [10]. The chlorination of the acetylenic group can be achieved through halogenation reactions using chlorinating agents such as N-chlorosuccinimide or molecular chlorine under controlled conditions.

The benzyl substituent introduction typically employs Friedel-Crafts alkylation or related electrophilic aromatic substitution reactions. Alternative approaches include cross-coupling methodologies such as Suzuki or Stille reactions, which offer greater control over regioselectivity and functional group tolerance [9].

Stereochemical control in the synthesis represents a significant challenge, given the multiple chiral centers present in the CP-394531 structure. Asymmetric synthesis methods, including the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution techniques, are likely employed to achieve the required stereochemical purity [10].

The synthesis of the phenanthrene-2,7-diol functionality requires careful protection and deprotection strategies to maintain selectivity during the multi-step synthesis. Phenolic protecting groups such as methyl ethers or acetates are commonly employed, with subsequent deprotection using reagents like boron tribromide or aluminum chloride [9].

Purification Techniques and Yield Optimization

The purification of CP-394531 and related phenanthrene derivatives requires specialized techniques due to their structural complexity and the need for high purity in pharmaceutical applications. Standard organic purification methods are adapted and optimized for these specific structural features.

Column chromatography represents the primary purification method for phenanthrene derivatives [11]. Silica gel chromatography with carefully optimized solvent systems provides effective separation of the target compound from synthetic impurities and byproducts. The choice of stationary phase is critical, with silica-alumina combinations often providing superior separation compared to silica alone [11].

For polycyclic aromatic compounds like CP-394531, gradient elution systems using petroleum ether and dichloromethane mixtures have proven particularly effective [11]. The optimization of solvent ratios and elution volumes is essential for achieving both high recovery yields and acceptable purity levels. Typical solvent systems progress from low polarity mixtures (petroleum ether:dichloromethane 95:5) to higher polarity systems (petroleum ether:dichloromethane 80:20) to ensure complete elution of the target compound.

Recrystallization techniques play a crucial role in achieving the high purity standards required for pharmaceutical compounds [12]. The selection of appropriate recrystallization solvents involves systematic screening to identify systems that provide good solubility at elevated temperatures while maintaining low solubility at room temperature. Common recrystallization solvents for phenanthrene derivatives include glacial acetic acid, ethanol-water mixtures, and aromatic solvents such as toluene [13].

Advanced purification techniques may include preparative high-performance liquid chromatography for final purification steps. This method provides exceptional resolution and is particularly valuable for separating stereoisomers or closely related structural analogs [10].

Yield optimization in the synthesis of CP-394531 involves careful optimization of reaction conditions for each synthetic step. Key parameters include reaction temperature, reaction time, catalyst loading, and solvent selection. For example, in phenanthrene synthesis via photocyclization reactions, yields can be optimized from 51% to 83% through careful control of reaction conditions, including light intensity, reaction time, and the use of appropriate oxidizing agents [14].

The use of microwave-assisted synthesis has shown promise for improving yields and reducing reaction times in phenanthrene synthesis. Reaction times can be reduced from hours to minutes while maintaining or improving yields, as demonstrated in related synthetic work where yields improved from 49% under conventional heating to 82% under microwave conditions [15].

Protective atmosphere techniques, including the use of inert gases such as nitrogen or argon, are essential for preventing oxidation and other side reactions during synthesis and purification. This is particularly important for compounds containing reactive functional groups such as the chloroethynyl moiety in CP-394531 [10].

Process analytical technology methods, including in-line monitoring techniques, enable real-time optimization of both synthetic and purification processes. These methods allow for rapid adjustment of conditions to maximize yield and purity while minimizing byproduct formation and processing time [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

366.1386577 g/mol

Monoisotopic Mass

366.1386577 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

227D9ED2SI

Wikipedia

Cp-394531

Dates

Modify: 2023-07-15
1: Morgan BP, Swick AG, Hargrove DM, LaFlamme JA, Moynihan MS, Carroll RS, Martin

Explore Compound Types